6-Amino-5-chloropyridin-2-OL
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Overview
Description
6-Amino-5-chloro-2(1H)-pyridinone is a heterocyclic compound with a pyridine ring structure It is characterized by the presence of an amino group at the 6th position, a chlorine atom at the 5th position, and a keto group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-chloro-2(1H)-pyridinone can be achieved through several synthetic routes. One common method involves the chlorination of 2(1H)-pyridinone followed by amination. The reaction typically requires the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the amination step can be carried out using ammonia or an amine under controlled conditions.
Industrial Production Methods
Industrial production of 6-Amino-5-chloro-2(1H)-pyridinone often involves large-scale chlorination and amination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-chloro-2(1H)-pyridinone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of 6-amino-5-chloro-2-hydroxypyridine.
Substitution: Formation of various substituted pyridinone derivatives depending on the nucleophile used.
Scientific Research Applications
6-Amino-5-chloro-2(1H)-pyridinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Amino-5-chloro-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The amino and chloro groups play a crucial role in its binding affinity and reactivity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylic acid
- 6-Amino-5-chloro-2-cyclopropylpyrimidine
- 6-Amino-5-chloro-2,4(1H,3H)-pyrimidinedione
Uniqueness
6-Amino-5-chloro-2(1H)-pyridinone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of an amino group, chlorine atom, and keto group makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C5H5ClN2O |
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Molecular Weight |
144.56 g/mol |
IUPAC Name |
6-amino-5-chloro-1H-pyridin-2-one |
InChI |
InChI=1S/C5H5ClN2O/c6-3-1-2-4(9)8-5(3)7/h1-2H,(H3,7,8,9) |
InChI Key |
NJEHGQVFCOPCKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC(=C1Cl)N |
Origin of Product |
United States |
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